![molecular formula C11H16ClNO B1144518 Chlorhydrate de 8-méthoxy-2,3,4,5-tétrahydro-1H-benzo[b]azépine CAS No. 17537-86-9](/img/structure/B1144518.png)

Chlorhydrate de 8-méthoxy-2,3,4,5-tétrahydro-1H-benzo[b]azépine

Vue d'ensemble

Description

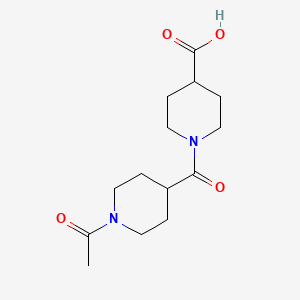

The compound belongs to the family of dibenzazepines, which are of significant interest in both organic and medicinal chemistry due to their structural and functional diversity. The chemical structure of this compound involves a 6-7-6 tricyclic ring system, similar to benzo[b]pyrimido[5,4-f]azepines, indicating its complex chemical and physical properties and its relevance in various synthetic and pharmacological applications.

Synthesis Analysis

The synthesis of closely related benzo[b]pyrimido[5,4-f]azepines, which share a similar tricyclic system to 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride, has been achieved through a straightforward and versatile approach based on intramolecular Friedel-Crafts alkylation. This method demonstrates the accessibility of dibenzazepine derivatives via a simple synthetic route, highlighting the compound's synthetic feasibility and the potential for analogs with varied functional groups (Acosta et al., 2015).

Applications De Recherche Scientifique

Découverte de médicaments

Enfin, en matière de découverte de médicaments, l’interaction du composé avec diverses cibles biologiques peut être explorée. Ses effets inhibiteurs potentiels sur certaines enzymes, telles que CYP2D6, en font un composé intéressant dans la recherche de nouveaux médicaments {svg_1}.

Cette analyse est basée sur les propriétés connues et les caractéristiques structurelles du composé. Il est important de noter que les applications réelles en recherche scientifique peuvent varier et sont sujettes à des études et des découvertes en cours. Le profil de sécurité du composé et son statut réglementaire doivent également être pris en compte lors de la conduite de recherches. Pour plus d’informations détaillées, y compris les fiches de données de sécurité et les documents techniques, vous pouvez vous référer aux bases de données spécialisées et à la littérature scientifique {svg_2}.

Safety and Hazards

The safety information for 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The hazard statements include H315 and H319 . The precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

Orientations Futures

While specific future directions for 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride were not found in the search results, related compounds have been studied for their potential in developing a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .

Analyse Biochimique

Biochemical Properties

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with muscarinic receptors, particularly the M3 receptors, which are involved in various physiological processes . The nature of these interactions includes binding to the receptor sites, which can influence the receptor’s activity and downstream signaling pathways.

Cellular Effects

The effects of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the phosphorylation of histone H3, which is a crucial process in gene expression regulation . Additionally, its interaction with muscarinic receptors can lead to changes in intracellular calcium levels, impacting various cellular functions.

Molecular Mechanism

At the molecular level, 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for the 5HT2C receptor, which is involved in neurotransmission and various physiological responses . The compound’s binding to this receptor can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, chronic daily treatment with similar compounds has shown reductions in food intake and body weight gain in rats maintained on a high-fat diet . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s metabolic pathways can influence its efficacy and safety profile, making it essential to understand these pathways for its potential therapeutic use .

Transport and Distribution

The transport and distribution of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride within cells and tissues are critical for its biological activity. This compound is transported through specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms can help optimize its delivery and therapeutic effects.

Subcellular Localization

The subcellular localization of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence its interaction with cellular components and its overall biological effects.

Propriétés

IUPAC Name |

8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-6-5-9-4-2-3-7-12-11(9)8-10;/h5-6,8,12H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAFDAMJTMINMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCCN2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60849417 | |

| Record name | 8-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17422-43-4, 17537-86-9 | |

| Record name | 8-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.